molecular formula C17H14N2O3S B2807704 4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-3-carboxamide CAS No. 477554-24-8

4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-3-carboxamide

Cat. No.: B2807704
CAS No.: 477554-24-8
M. Wt: 326.37
InChI Key: ONKBRIOFQAZGSX-UHFFFAOYSA-N
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Description

4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chromene core, a thiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-3-carboxamide typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pH control, as well as continuous stirring, helps in achieving consistent quality. Purification processes such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Scientific Research Applications

4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in diseases such as cancer . The compound’s structure allows it to interact with multiple targets, making it a versatile agent in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-3-carboxamide apart is its combination of the chromene core with the thiazole ring and carboxamide group. This unique structure contributes to its diverse reactivity and broad range of applications in scientific research .

Properties

IUPAC Name

4-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c20-15-10-5-1-3-7-13(10)22-9-11(15)16(21)19-17-18-12-6-2-4-8-14(12)23-17/h1,3,5,7,9H,2,4,6,8H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKBRIOFQAZGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=COC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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